molecular formula C9H12ClNO2 B6255150 methyl 3-(methylamino)benzoate hydrochloride CAS No. 2680532-85-6

methyl 3-(methylamino)benzoate hydrochloride

Cat. No.: B6255150
CAS No.: 2680532-85-6
M. Wt: 201.7
InChI Key:
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Description

Methyl 3-(methylamino)benzoate hydrochloride is a chemical compound with the molecular formula C9H12ClNO2. It is a derivative of benzoic acid and is commonly used in organic synthesis and pharmacology. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylamino)benzoate hydrochloride typically involves the reaction of methyl 3-aminobenzoate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Methyl 3-aminobenzoate} + \text{Methylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 3-(methylamino)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.

    Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a local anesthetic.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)benzoate hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter systems and enzyme functions .

Comparison with Similar Compounds

Methyl 3-(methylamino)benzoate hydrochloride can be compared with other similar compounds such as:

  • Methyl 3-aminobenzoate
  • Methyl 4-aminobenzoate
  • Ethyl 3-aminobenzoate

Uniqueness

What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. Its methylamino group allows for distinct interactions in chemical reactions and biological systems, making it valuable for specialized applications .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industrial applications alike.

Properties

CAS No.

2680532-85-6

Molecular Formula

C9H12ClNO2

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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